molecular formula C15H23N3O2 B6792583 5-[(Spiro[4.5]decan-10-ylamino)methyl]-1,2-oxazole-3-carboxamide

5-[(Spiro[4.5]decan-10-ylamino)methyl]-1,2-oxazole-3-carboxamide

Cat. No.: B6792583
M. Wt: 277.36 g/mol
InChI Key: IXWDTIJGVHJVJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(Spiro[45]decan-10-ylamino)methyl]-1,2-oxazole-3-carboxamide is a synthetic organic compound characterized by a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Spiro[4.5]decan-10-ylamino)methyl]-1,2-oxazole-3-carboxamide typically involves multiple steps:

    Formation of the Spiro[4.5]decan-10-ylamine: This can be achieved through a cyclization reaction starting from a suitable linear precursor. The cyclization often involves the use of strong acids or bases to facilitate the formation of the spirocyclic ring.

    Oxazole Ring Formation: The oxazole ring can be synthesized via a cyclodehydration reaction of a suitable precursor, such as an α-hydroxyketone or an α-aminoketone, in the presence of dehydrating agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

    Coupling Reaction: The final step involves coupling the spirocyclic amine with the oxazole carboxamide. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine (TEA).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram batches.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the spirocyclic amine moiety, using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be performed on the oxazole ring or the carboxamide group using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxazole ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: H₂O₂, KMnO₄, or chromium trioxide (CrO₃) in acidic or basic media.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of N-oxides or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-[(Spiro[4.5]decan-10-ylamino)methyl]-1,2-oxazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable scaffold in the design of new compounds with potential biological activity.

Biology

In biological research, this compound is studied for its potential as a modulator of biological pathways. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Properties

IUPAC Name

5-[(spiro[4.5]decan-10-ylamino)methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c16-14(19)12-9-11(20-18-12)10-17-13-5-1-2-6-15(13)7-3-4-8-15/h9,13,17H,1-8,10H2,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXWDTIJGVHJVJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CCCC2)C(C1)NCC3=CC(=NO3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.